3-(Thiomorpholin-4-ylmethyl)benzonitrile

Description

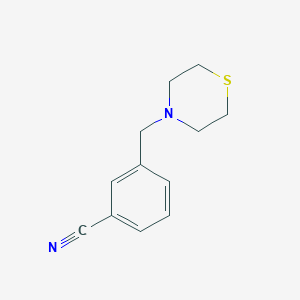

3-(Thiomorpholin-4-ylmethyl)benzonitrile is a benzonitrile derivative featuring a thiomorpholine moiety attached via a methyl group at the meta position of the benzene ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry and materials science due to the versatility of the benzonitrile core and the functionalization possibilities offered by the thiomorpholine group .

Properties

IUPAC Name |

3-(thiomorpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCBUYOYNZPICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations :

- Electron Effects: The thiomorpholine group in 3-(Thiomorpholin-4-ylmethyl)benzonitrile acts as a moderate electron donor due to sulfur’s lone pairs, contrasting with the strong electron-withdrawing trifluoromethyl group in or the electron-accepting cyano group in NLO chromophores .

- Steric Influence: Thiomorpholine’s compact structure (compared to bulky carbazole-phenoxazine systems in ) may enhance solubility and reduce steric hindrance in binding interactions.

Application-Specific Comparisons

Pharmaceutical Potential

- This compound : The sulfur atom may improve membrane permeability and metabolic stability compared to hydroxylated analogs like 3-(1-hydroxy-1-methylethyl)benzonitrile .

Materials Science

- NLO Materials: The vinyl-benzofuran system in exhibits high hyperpolarizability due to conjugation, whereas the thiomorpholine group’s electron-donating nature might complement benzonitrile’s electron-withdrawing cyano group, creating a push-pull system for moderate NLO activity.

- TADF Materials: Carbazole-phenoxazine derivatives rely on rigid, planar structures for charge transfer. Thiomorpholine’s non-planar structure may limit TADF efficiency but could introduce flexibility for tunable emission.

Physicochemical Properties

- Solubility : Thiomorpholine’s sulfur improves aqueous solubility compared to purely aromatic systems (e.g., ). However, it is less polar than hydroxylated analogs like .

- Thermal Stability : The thiomorpholine-methyl group may enhance thermal stability relative to aldehyde-containing flavor compounds but less so than rigid carbazole systems .

Computational Insights

- Mulliken Charges: For triazolone derivatives (e.g., ), computational studies (B3LYP/6-311G(d,p)) highlight charge distribution’s role in reactivity. Similar methods applied to this compound could predict nucleophilic sites at sulfur or the cyano group.

- NLO Predictions: DFT calculations on ’s vinyl systems show high β values (~300–500 × 10⁻³⁰ esu). Thiomorpholine’s donor-acceptor interplay may yield lower but still significant β values (~100–200 × 10⁻³⁰ esu).

Preparation Methods

Reaction Mechanism and Conditions

In a solvent-free system, equimolar quantities of 3-hydroxybenzonitrile, thiomorpholine, and formaldehyde are irradiated with IR light (250 W) at 120–180°C. The absence of solvent enhances reaction efficiency, with the IR energy promoting rapid bond formation. The active hydrogen from the phenolic -OH group participates in the Mannich condensation, forming a methylene bridge between the aromatic ring and thiomorpholine.

Typical Procedure :

-

Combine 3-hydroxybenzonitrile (1.24 g, 9.83 mmol), thiomorpholine (2.0 g, 20.70 mmol), and formaldehyde (2.0 mL, 24.6 mmol).

-

Irradiate with IR light at 150°C for 20 minutes.

-

Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Yield and Purity :

Advantages and Limitations

-

Advantages :

-

Limitations :

One-Pot Synthesis via Sequential Reactions

A one-pot approach minimizes intermediate isolation, enhancing throughput. This method combines nitrile formation and thiomorpholine incorporation in a single vessel.

Reaction Steps

-

Oxime Formation :

-

Dehydration to Nitrile :

-

Mannich Reaction :

Typical Procedure :

-

Combine 3-hydroxybenzaldehyde (152.0 g), hydroxylamine hydrochloride (125.1 g), and DMF (304 mL).

-

Heat sequentially at 50°C (4 hours) and 120°C (2 hours).

-

Add thiomorpholine (2.0 g) and formaldehyde (2.0 mL), heating at 130°C for 6 hours.

Yield and Purity :

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Solvent-Free IR Mannich | 80–83% | >99% | 20 min | High |

| Nucleophilic Substitution | 86–95% | 98.5–99.5% | 6 hours | Moderate |

| One-Pot Synthesis | 87.95% | 99.5% | 12 hours | High |

Industrial Production Considerations

Catalyst Optimization

Q & A

Q. What are the common synthetic routes for 3-(Thiomorpholin-4-ylmethyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling thiomorpholine to a benzonitrile precursor via a methylene linker. Key steps may include:

- Nucleophilic substitution : Reacting 3-(bromomethyl)benzonitrile with thiomorpholine in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions.

- Catalytic optimization : Employing bases like triethylamine or K₂CO₃ to deprotonate thiomorpholine and enhance reactivity .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization can be achieved by varying temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation via chemical shifts (e.g., thiomorpholine protons at δ 2.6–3.0 ppm, benzonitrile CN group at ~110 ppm in ¹³C) .

- FT-IR : Confirms nitrile (C≡N) stretching at ~2220 cm⁻¹ and thiomorpholine S-C/N-H vibrations .

- X-ray crystallography : Resolves 3D molecular packing and bond angles using programs like SHELXL for refinement .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are recommended to assess the bioactivity of this compound?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates.

- Cytotoxicity screening : Employ MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature, cell line variability) .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency discrepancies.

- Structural analogs : Synthesize derivatives with modified thiomorpholine or benzonitrile groups to isolate contributing factors .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide simulate ligand-receptor interactions, prioritizing hydrogen bonding with thiomorpholine sulfur and nitrile groups .

- Molecular dynamics (MD) : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations).

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals (FMOs) to predict reactivity .

Q. How to design structure-activity relationship (SAR) studies for thiomorpholine-containing benzonitriles to enhance selectivity?

- Substituent variation : Modify the benzonitrile ring with electron-withdrawing/donating groups (e.g., -F, -OCH₃) to alter electronic properties .

- Thiomorpholine modifications : Replace sulfur with oxygen (morpholine) or adjust ring size (e.g., piperazine) to probe steric effects.

- In vitro profiling : Screen analogs against panels of related targets (e.g., kinase families) to identify selectivity trends .

Q. How can synthetic routes be optimized to scale up this compound without compromising purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions.

- Green solvents : Switch to ethanol/water mixtures to reduce toxicity and facilitate purification .

- Process analytical technology (PAT) : Use inline FTIR or HPLC monitoring to track intermediates in real time .

Methodological Notes

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside docking).

- Experimental design : Employ factorial DoE (Design of Experiments) to optimize multiple variables (e.g., solvent, catalyst, temperature) .

- Safety protocols : Adhere to ALADDIN safety guidelines for handling nitriles and thiomorpholine derivatives (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.